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Compound of Interest

Compound Name:
1-Bromo-3,4-dimethoxy-2-

methylbenzene

Cat. No.: B104200 Get Quote

CAS Number: 74866-17-4

Introduction: A Versatile Building Block in Modern
Synthesis
1-Bromo-3,4-dimethoxy-2-methylbenzene is a polysubstituted aromatic halide that serves as

a crucial intermediate in the landscape of organic synthesis.[1][2] Its strategic arrangement of a

reactive bromine atom alongside activating methoxy and methyl groups makes it a valuable

precursor for the construction of complex molecular architectures, particularly within the

pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration

of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers,

scientists, and professionals in drug development. The narrative emphasizes the causality

behind experimental choices, offering field-proven insights into its application.

Core Molecular Attributes and Physicochemical
Properties
1-Bromo-3,4-dimethoxy-2-methylbenzene, also known by synonyms such as 6-Bromo-2,3-

dimethoxytoluene and 4-Bromo-3-methylveratrole, is a white to yellow solid at ambient

temperature.[1][3] The compound's structure, featuring a bromine atom ortho to a methyl group

and para to a methoxy group, dictates its unique reactivity profile.
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Table 1: Physicochemical Properties of 1-Bromo-3,4-dimethoxy-2-methylbenzene

Property Value Source

CAS Number 74866-17-4 [1]

Molecular Formula C₉H₁₁BrO₂ [1]

Molecular Weight 231.09 g/mol [1]

Appearance White to yellow solid [1]

Melting Point 59-60 °C [3]

Boiling Point 252.9 ± 35.0 °C (Predicted) [3]

Density Approximately 1.4 g/cm³ [1]

Flash Point 101.2 °C [1]

SMILES CC1=C(C=CC(=C1OC)OC)Br [1]

InChI Key
JDIYVHQIOHSCQG-

UHFFFAOYSA-N
[1]

Synthesis: Regioselective Bromination
The principal synthesis of 1-Bromo-3,4-dimethoxy-2-methylbenzene is achieved through the

electrophilic aromatic substitution of its precursor, 3,4-dimethoxy-2-methylbenzene.[1] The key

to a successful synthesis lies in controlling the regioselectivity of the bromination.

Mechanistic Rationale for Regioselectivity
The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating, ortho-, para-directing

groups in electrophilic aromatic substitution. The two methoxy groups strongly activate the ring

through their resonance electron-donating effect, while the methyl group provides weaker

activation via hyperconjugation and inductive effects. The directing effects of these substituents

converge to favor bromination at the C6 position, which is ortho to the C1-methyl group and

para to the C4-methoxy group, leading to the desired product.
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Electronic Effects Influencing Bromination

3,4-dimethoxy-2-methylbenzene

Ortho/Para Directing Groups:
-OCH3 (strong activator)

-CH3 (weak activator)
Substituent Effects

Favored Bromination at C6
Directs Electrophile

Click to download full resolution via product page

Caption: Logical flow of substituent effects on bromination.

Experimental Protocol: Electrophilic Bromination
This protocol describes a standard laboratory procedure for the synthesis of 1-Bromo-3,4-
dimethoxy-2-methylbenzene.

Materials:

3,4-dimethoxy-2-methylbenzene

N-Bromosuccinimide (NBS) or Bromine (Br₂)

A suitable solvent (e.g., tetrachloromethane, acetonitrile, or dichloromethane)[4]

Lewis acid catalyst (e.g., ferric bromide or aluminum chloride, if using Br₂)[1]

Sodium thiosulfate solution (for quenching)

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
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Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxy-2-methylbenzene (1.0 eq.)

in the chosen solvent under an inert atmosphere (e.g., nitrogen).

Reagent Addition:

Using NBS: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at

room temperature.[4] The reaction is often initiated by light or a radical initiator.

Using Bromine: Cool the solution in an ice bath. Dissolve bromine (1.05 eq.) in a small

amount of the solvent and add it dropwise to the reaction mixture containing a catalytic

amount of a Lewis acid.[1]

Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress

of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) until the starting material is consumed.

Work-up:

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

remove any unreacted bromine.

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of

sodium bicarbonate, followed by water and then brine.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the organic solvent under reduced

pressure. The crude product can be purified by recrystallization (e.g., from methanol) or

column chromatography on silica gel to yield pure 1-Bromo-3,4-dimethoxy-2-
methylbenzene.[3]

Chemical Reactivity and Synthetic Utility
The synthetic versatility of 1-Bromo-3,4-dimethoxy-2-methylbenzene stems from the

reactivity of the aryl-bromine bond, which can be readily transformed through various

cornerstone reactions in organic chemistry.
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Palladium-Catalyzed Cross-Coupling Reactions (e.g.,
Suzuki Coupling)
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

[5][6]

Reaction Principle: The reaction involves the coupling of the aryl bromide with an organoboron

compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6]

1-Bromo-3,4-dimethoxy-
2-methylbenzene

Pd(0) Catalyst
+ Base

R-B(OH)₂

Coupled ProductC-C Bond Formation

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-3,4-dimethoxy-2-
methylbenzene (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium

catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[7]

Reaction: Heat the mixture with stirring (typically 80-100 °C) for several hours. Monitor the

reaction progress by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent

(e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify

the residue by column chromatography to obtain the biaryl product.
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Grignard Reagent Formation and Subsequent Reactions
The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting with

magnesium metal. This opens up a vast array of synthetic possibilities.

Reaction Principle: Magnesium metal inserts into the carbon-bromine bond, reversing the

polarity of the carbon atom from electrophilic to nucleophilic (umpolung).[3] The resulting

organomagnesium compound can then react with a wide range of electrophiles.

Protocol: Grignard Reagent Formation

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. Assemble a

three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

Initiation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator) in

the flask.[8] Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

Formation: Dissolve 1-Bromo-3,4-dimethoxy-2-methylbenzene (1.0 eq.) in anhydrous

ether/THF in the dropping funnel. Add a small portion to the magnesium suspension. The

reaction is initiated when the iodine color fades and bubbling is observed. Once initiated, add

the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

Application: The resulting Grignard reagent can be directly used for subsequent reactions,

such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form

alcohols, or reaction with CO₂ to form a carboxylic acid.[3]

Other Key Reactions
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong

nucleophiles under specific conditions (e.g., high temperature or with copper catalysis).[1]

Reduction: The bromo group can be removed (hydrodebromination) using reducing agents

like H₂ with a palladium catalyst, yielding 3,4-dimethoxy-2-methylbenzene.[1]

Oxidation: The electron-rich aromatic ring and methoxy groups can be susceptible to

oxidation under strong oxidizing conditions.[1]
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Applications in Target-Oriented Synthesis
The primary value of 1-Bromo-3,4-dimethoxy-2-methylbenzene lies in its role as a key

intermediate. For instance, its synonym, 4-Bromo-3-methylveratrole, is cited as an intermediate

in the synthesis of Carbazomycin A.[3] Carbazomycins are a class of carbazole alkaloids

isolated from Streptomyces species, which exhibit interesting biological activities, including

antimalarial and antituberculosis properties.[3] The synthesis would likely involve a cross-

coupling or condensation reaction to build the carbazole core.

Spectroscopic Characterization
Authenticating the structure of 1-Bromo-3,4-dimethoxy-2-methylbenzene relies on standard

spectroscopic techniques. While a dedicated public spectrum is not readily available, the

expected data can be reliably predicted based on its structure and data from analogous

compounds.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- Two singlets for the two methoxy groups (~3.8-

3.9 ppm).- One singlet for the methyl group

(~2.2-2.4 ppm).- Two doublets in the aromatic

region for the two vicinal aromatic protons (~6.7-

7.0 ppm).

¹³C NMR

- Nine distinct carbon signals.- Two signals for

methoxy carbons (~56 ppm).- One signal for the

methyl carbon (~16-20 ppm).- Six signals for the

aromatic carbons, including one for the carbon

bearing the bromine atom (~115 ppm).

IR Spectroscopy

- C-H stretching (aromatic and aliphatic) ~2800-

3100 cm⁻¹.- C=C stretching (aromatic) ~1500-

1600 cm⁻¹.- C-O stretching (ether) ~1000-1300

cm⁻¹.- C-Br stretching in the fingerprint region.

Mass Spectrometry

- A characteristic isotopic pattern for the

molecular ion (M⁺ and M⁺+2) in a roughly 1:1

ratio, due to the presence of the bromine atom

(⁷⁹Br and ⁸¹Br). The molecular ion peak would

be at m/z 230 and 232.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-
Bromo-3,4-dimethoxy-2-methylbenzene.

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

[9][10]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields, and a lab coat.[10][11]

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors.[11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]

Skin Contact: Wash off immediately with plenty of soap and water.[10]

Inhalation: Move to fresh air.[11]

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion
1-Bromo-3,4-dimethoxy-2-methylbenzene (CAS 74866-17-4) is a synthetically valuable and

versatile aromatic building block. Its well-defined reactivity, particularly in modern cross-

coupling and organometallic chemistry, makes it an important tool for medicinal and materials

chemists. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this

guide, is essential for its effective and safe utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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